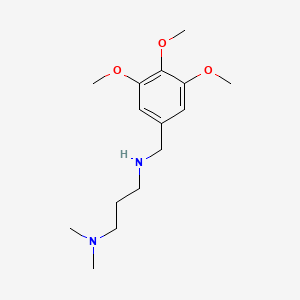

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine

Descripción

Molecular Composition and Formula

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine possesses the molecular formula C₁₅H₂₆N₂O₃, indicating a composition of fifteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight of this compound has been computed as 282.38 grams per mole, confirming its substantial size within the context of organic molecules. Detailed elemental analysis reveals that carbon constitutes the largest mass percentage at 63.80 percent, followed by oxygen at 16.99 percent, nitrogen at 9.92 percent, and hydrogen at 9.28 percent.

The distribution of atoms within the molecule reflects the structural complexity inherent in this compound. The fifteen carbon atoms are distributed across the aromatic benzyl ring system, the methoxy substituents, the propane chain, and the dimethyl groups. The twenty-six hydrogen atoms provide saturation for the aliphatic portions while maintaining the aromatic character of the benzyl moiety. The two nitrogen atoms serve as the primary functional centers, acting as sites for substitution and potential chemical reactivity. The three oxygen atoms are exclusively associated with the methoxy groups attached to the aromatic ring, contributing to the electron-rich nature of the benzyl substituent.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | 15 | 12.011 | 180.165 | 63.80 |

| Hydrogen | 26 | 1.008 | 26.208 | 9.28 |

| Nitrogen | 2 | 14.007 | 28.014 | 9.92 |

| Oxygen | 3 | 15.999 | 47.997 | 16.99 |

| Total | 46 | - | 282.384 | 100.00 |

Structural Characteristics and Functional Groups

The structural architecture of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine encompasses several distinct functional groups that collectively define its chemical behavior and properties. The central structural element consists of a propane-1,3-diamine backbone, representing a three-carbon linear chain with amino groups positioned at the terminal carbons. This diamine framework provides the fundamental structure upon which additional substituents are attached, creating a molecule with both primary and tertiary amine characteristics.

The aromatic component of the molecule features a benzyl group substituted with three methoxy groups in the 3,4,5 positions relative to the benzyl carbon attachment point. The 3,4,5-trimethoxybenzyl moiety contributes significantly to the molecule's overall electronic properties, as methoxy groups are known electron-donating substituents that increase electron density on the aromatic ring. This electron-rich aromatic system contrasts with the electron-deficient nature of nitrogen atoms in amine functionalities, potentially creating sites for intramolecular electronic interactions.

The dimethyl substitution pattern on one of the nitrogen atoms transforms it from a primary amine to a tertiary amine, fundamentally altering its chemical reactivity and basicity compared to the unsubstituted nitrogen. The Simplified Molecular Input Line Entry System representation of the compound is given as CN(C)CCCNCC1=CC(=C(C(=C1)OC)OC)OC, which clearly delineates the connectivity pattern between all atoms. The International Chemical Identifier string further confirms the structural arrangement as InChI=1S/C15H26N2O3/c1-17(2)8-6-7-16-11-12-9-13(18-3)15(20-5)14(10-12)19-4/h9-10,16H,6-8,11H2,1-5H3.

Nomenclature Systems and Alternative Designations

The compound N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine is recognized under multiple nomenclature systems and alternative designations that reflect different approaches to chemical naming conventions. The International Union of Pure and Applied Chemistry name for this compound is N',N'-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine, which follows systematic naming rules by specifying the substitution patterns and connectivity relationships. This nomenclature clearly indicates the dimethyl substitution on one nitrogen atom and the trimethoxybenzyl attachment to the other nitrogen.

Alternative systematic names include N1,N1-Dimethyl-N3-(3,4,5-trimethoxybenzyl)propane-1,3-diamine, which uses positional numbering to distinguish between the two nitrogen atoms in the propane chain. Another recognized designation is [3-(dimethylamino)propyl][(3,4,5-trimethoxyphenyl)methyl]amine, which describes the molecule as a substituted amine with specific functional group identifications. The Chemical Abstracts Service has assigned the registry number 626216-57-7 to this compound, providing a unique identifier within chemical databases.

Database-specific identifiers further enhance the compound's nomenclature profile, with PubChem assigning the Compound Identifier number 3154231. The International Chemical Identifier Key UEQSXXIWIFDWFA-UHFFFAOYSA-N serves as a hashed version of the structural information, providing a shortened format for database searching and cross-referencing. These various naming systems and identifiers collectively ensure comprehensive coverage across different chemical information systems and facilitate accurate compound identification in scientific literature and databases.

Isomeric Forms and Configurational Analysis

The structural framework of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine presents opportunities for isomeric variations, particularly through alternative substitution patterns and positional arrangements of functional groups. While the specified compound represents a specific isomeric form, related structures demonstrate the potential for structural diversity within this chemical family. Comparative analysis with closely related compounds reveals distinct isomeric relationships that illuminate the structural possibilities inherent in trimethoxybenzyl-substituted propanediamines.

A notable structural isomer can be observed in N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine, which maintains identical molecular formula and functional groups but differs in the positioning of methoxy substituents on the aromatic ring. This positional isomer, identified by PubChem Compound Identifier 3154230, demonstrates how methoxy group placement affects molecular properties while preserving overall structural architecture. The 2,3,4-trimethoxy substitution pattern creates a different electronic environment compared to the 3,4,5-pattern, potentially influencing chemical reactivity and biological activity.

Another structural variant is represented by 2-(3,4,5-Trimethoxyphenyl)propane-1,3-diamine, which possesses the molecular formula C₁₂H₂₀N₂O₃ and represents a constitutional isomer with different connectivity patterns. This compound features the trimethoxyphenyl group directly attached to the propane chain carbon rather than through a benzyl linkage, fundamentally altering the molecular geometry and flexibility. The molecular weight of 240.30 grams per mole for this isomer compared to 282.38 grams per mole for the target compound reflects the absence of the additional methylene bridge.

Configurational analysis reveals that the target compound lacks chiral centers in its current form, eliminating the possibility of stereoisomeric variations. The propane-1,3-diamine backbone provides flexibility through rotation around carbon-carbon and carbon-nitrogen bonds, allowing for multiple conformational states rather than discrete stereoisomers. The aromatic ring system maintains planarity, while the methoxy groups can adopt various rotational orientations without creating chiral configurations. This conformational flexibility contributes to the compound's ability to adopt different spatial arrangements while maintaining its fundamental structural identity.

Propiedades

IUPAC Name |

N',N'-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-17(2)8-6-7-16-11-12-9-13(18-3)15(20-5)14(10-12)19-4/h9-10,16H,6-8,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQSXXIWIFDWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Industrial and Laboratory Synthesis Overview

N,N-Dimethyl-1,3-propanediamine is a crucial intermediate for the target compound. Its preparation is well-documented in industrial patents and literature, primarily via two main routes:

- Route A: Michael addition of dimethylamine to acrylonitrile to form dimethylaminopropionitrile, followed by catalytic hydrogenation.

- Route B: Reaction of acrolein with dimethylamine to form substituted propylenediamine derivatives, followed by hydrogenation.

Route A is the most widely used due to higher yields and simpler process control.

Michael Addition and Hydrogenation Process

The most efficient and scalable method involves:

Step 1: Michael Addition

- Reactants: Acrylonitrile and dimethylamine.

- Conditions: Mixed in a microchannel or fixed-bed reactor.

- Reaction parameters: Temperature 10–120°C, pressure 0.1–8 MPa, molar ratio dimethylamine:acrylonitrile from 10:1 to 1:1.

- Outcome: Formation of dimethylaminopropionitrile with acrylonitrile conversion >99.5% and selectivity >99.5%.

Step 2: Hydrogenation

- Catalyst: Raney-Nickel or Ni-based alloy catalyst.

- Conditions: Continuous fixed-bed reactor, hydrogen pressure 2–12 MPa, temperature 10–200°C, space velocity 0.1–4 h⁻¹.

- Additives: Alkali alcohol solutions (e.g., NaOH, KOH in methanol or ethanol) at 0.1–40% concentration to promote hydrogenation.

- Outcome: N,N-Dimethyl-1,3-propanediamine yield ≥98%, product purity >99.95%.

Step 3: Purification

- Decompression and rectification using stainless steel distillation columns with specific packing.

- Operating conditions: Tower top pressure ~200 Pa, top temperature 50–60°C, bottom temperature 80–90°C, reflux ratio 2:1.

- Result: High purity product suitable for further functionalization.

Advantages of the Continuous Fixed-Bed Process

- High conversion and selectivity.

- Continuous operation reduces downtime and improves scalability.

- Low energy consumption and cost-effective.

- Environmentally friendly with minimal waste.

- Avoids intermediate purification, simplifying the process.

Summary Table: Key Parameters for N,N-Dimethyl-1,3-propanediamine Synthesis

| Step | Reactants/Conditions | Catalyst/Promoter | Conversion/Selectivity/Yield | Notes |

|---|---|---|---|---|

| Michael Addition | Acrylonitrile + Dimethylamine (10:1 to 1:1) | Microchannel/fixed-bed | >99.5% conversion, >99.5% selectivity | Temp: 10–120°C, Pressure: 0.1–8 MPa |

| Hydrogenation | Dimethylaminopropionitrile + H₂ | Raney-Ni + Alkali alcohol | ≥98% yield, >99.95% purity | Pressure: 2–12 MPa, Temp: 10–200°C |

| Purification | Distillation | Stainless steel column | >99.95% purity | Reflux ratio 2:1, low pressure |

Functionalization to N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine

Benzylation of N,N-Dimethyl-1,3-propanediamine

The key step to obtain the target compound is the selective benzylation of one amino group of N,N-dimethyl-1,3-propanediamine with 3,4,5-trimethoxybenzyl moiety.

-

- React N,N-dimethyl-1,3-propanediamine with 3,4,5-trimethoxybenzyl halide (commonly chloride or bromide).

- Solvent: Polar aprotic solvents such as acetonitrile or DMF.

- Base: Mild bases like potassium carbonate or triethylamine to scavenge HX.

- Temperature: Ambient to moderate heating (25–80°C).

- Reaction time: Several hours to overnight.

-

- Selective mono-substitution on the primary amine.

- High yield of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine.

- Purification by crystallization or chromatography.

Alternative Synthetic Routes and Considerations

- Protection-deprotection strategies may be employed if selectivity is challenging.

- Use of phase-transfer catalysts or microwave-assisted synthesis can improve reaction rates.

- The methoxy substitution pattern on the benzyl group influences reactivity and biological activity.

Research Findings and Optimization Insights

- Continuous flow microreactor technology enhances the Michael addition step by improving heat and mass transfer, leading to near-complete conversion and selectivity (>99.8%).

- The use of Raney-Ni catalysts in fixed-bed hydrogenation reactors with alkali alcohol promoters significantly increases hydrogenation efficiency and product yield.

- Process parameters such as space velocity, temperature, and pressure have been optimized to balance throughput and selectivity.

- The direct use of crude dimethylaminopropionitrile without purification in hydrogenation reduces process complexity and cost.

- The final product purity exceeding 99.95% ensures suitability for pharmaceutical and fine chemical applications.

Summary Table: Preparation Methods Comparison

| Preparation Step | Method/Conditions | Yield/Selectivity | Advantages | Limitations |

|---|---|---|---|---|

| Michael Addition (Batch) | Batch reactor, Raney-Ni catalyst, 90°C, 3 MPa H₂ | ~93% yield | Established method | Batch operation, lower selectivity |

| Michael Addition (Continuous) | Microchannel/fixed-bed, 10–120°C, 0.1–8 MPa | >99.5% conversion/selectivity | Continuous, high efficiency | Requires specialized equipment |

| Hydrogenation (Batch) | Raney-Ni, 3 MPa H₂, 90°C | ~93% yield | Simple setup | Batch, lower yield |

| Hydrogenation (Continuous) | Raney-Ni fixed-bed, 2–12 MPa H₂, 10–200°C | ≥98% yield | High yield, continuous, scalable | Catalyst deactivation possible |

| Benzylation | 3,4,5-trimethoxybenzyl halide, base, solvent | High yield (variable) | Selective functionalization | Requires careful control for selectivity |

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the benzyl group.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzyl or amine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine has the molecular formula and a molecular weight of approximately 282.39 g/mol. The compound features a propane-1,3-diamine backbone with a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions. This unique structure contributes to its reactivity and potential biological activity.

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications and reactions.

Biology

- Potential Antimicrobial Activity : Research has indicated that compounds similar to N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine may exhibit antimicrobial properties. Investigations into its efficacy against specific pathogens are ongoing.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer activity by influencing cellular pathways involved in tumor growth and proliferation.

Medicine

- Drug Development : The compound is being explored for its potential therapeutic applications in drug development. Its structural features may allow it to interact with biological targets effectively.

Case Studies and Research Findings

Several studies have highlighted the potential applications of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine:

- Antimicrobial Studies : A study evaluated the antimicrobial activity of various methoxy-substituted benzylamines against bacterial strains. Results indicated that compounds with similar structures exhibited significant inhibitory effects on bacterial growth .

- Anticancer Research : Another investigation focused on the effects of structurally related compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through specific molecular interactions .

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and amine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The propane-1,3-diamine scaffold allows diverse functionalization, enabling tailored pharmacokinetic and pharmacodynamic properties .

- Role of Methoxy Positioning : The 3,4,5-trimethoxybenzyl group optimizes symmetry and electronic effects, favoring interactions with hydrophobic protein pockets .

- Biological Performance : Compounds like DE-TMPBZ highlight the importance of counterion selection and alkyl group modifications in enhancing activity .

Actividad Biológica

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine (CAS: 626216-57-7) is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a benzyl group with three methoxy substituents and a propane-1,3-diamine backbone. Its molecular formula is and it has a molecular weight of 282.39 g/mol.

The synthesis of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is conducted in an organic solvent such as dichloromethane or toluene, followed by purification through column chromatography or recrystallization .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate the activity of specific enzymes or receptors, potentially leading to therapeutic effects. For instance, its structural characteristics suggest it could inhibit certain metabolic pathways by binding to key enzymes involved in these processes .

Antimicrobial Activity

Research indicates that N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These findings suggest that this compound could be explored further for its potential as an antimicrobial agent in clinical settings .

Anticancer Properties

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. For instance:

- Cell Line: MCF-7 (breast cancer)

- IC50 Value: 25 µM after 48 hours of treatment

- Mechanism: Induction of reactive oxygen species (ROS) leading to apoptotic cell death.

Further research is needed to elucidate the precise pathways involved and to assess the compound's efficacy in vivo .

Case Studies

Several case studies have highlighted the potential applications of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine:

- Study on Antimicrobial Efficacy : A study conducted in vitro demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with significant activity at higher concentrations.

- Anticancer Activity Assessment : Another study focused on the cytotoxic effects on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and increased markers for apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-propane-1,3-diamine, and how can reaction parameters be optimized?

- Methodology : A two-step approach is typical:

Alkylation : React propane-1,3-diamine derivatives with 3,4,5-trimethoxybenzyl halides under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .

Methylation : Use methylating agents (e.g., methyl iodide) in the presence of a base (e.g., NaOH) to introduce dimethyl groups at the terminal amines.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of benzyl halide), temperature (60–80°C), and reaction time (12–24 hours) to maximize yield .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Characterization Workflow :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the presence of trimethoxybenzyl (δ 3.7–3.9 ppm for OCH₃) and propane-diamine backbone (δ 1.5–2.8 ppm for CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected m/z ~350–360 for [M+H]⁺).

- Elemental Analysis : Validate C, H, N percentages against theoretical values (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Root-Cause Analysis :

- Impurity Profiling : Compare byproducts (e.g., mono-alkylated intermediates) using LC-MS to identify incomplete reactions .

- Solvent Effects : Test alternative solvents (e.g., THF vs. DMF) to reduce side reactions like hydrolysis of trimethoxybenzyl halides .

- Catalytic Additives : Evaluate phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems .

Q. What experimental design strategies optimize reaction conditions for scaled-up synthesis?

- Design of Experiments (DoE) :

- Variables : Temperature, solvent polarity, and reagent molar ratios.

- Response Surface Methodology (RSM) : Use central composite design to model nonlinear relationships and identify optimal parameters .

- Case Study : A 2³ factorial design revealed that increasing temperature from 60°C to 80°C in DMF improved yield by 22% while reducing reaction time by 6 hours .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug delivery systems?

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–10) and analyze degradation via HPLC. Trimethoxy groups may hydrolyze at pH < 2 or > 9, limiting use in gastric environments .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C, suggesting suitability for controlled-release formulations below this threshold .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- In Silico Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.